Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate is systematically named according to IUPAC rules. Its structure comprises a central benzene ring substituted at the 3- and 4-positions with amino and substituted amino groups, respectively, along with an ethyl ester moiety. The substituent at the 4-position features a 2-hydroxy-1,1-dimethylethyl group (a neopentyl-derived chain), which contributes to the compound’s stereochemical complexity.
Table 1: Molecular Formula and Structural Components
| Component | Description |
|---|---|
| Benzene ring | Aromatic core with substituents at positions 3 and 4 |
| 3-amino group | Primary amine (-NH₂) at position 3 |
| 4-substituted amino group | Secondary amine (-N-) bonded to a 2-hydroxy-1,1-dimethylethyl chain |
| Ethyl ester | -O-CO-OCH₂CH₃ group linked to the benzene ring |
The molecular formula is C₁₃H₂₀N₂O₃ , with a molecular weight of 252.31 g/mol . The compound’s formula reflects the presence of 13 carbon atoms, 20 hydrogen atoms, two nitrogen atoms (from the amino groups), and three oxygen atoms (from the ester and hydroxyl groups).
Crystallographic Structure Determination via X-ray Diffraction
Crystallographic data for this compound are not explicitly reported in the literature. However, structural insights can be inferred from related compounds. For example, ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate (a structurally similar derivative) exhibits hydrogen-bonded networks involving O–H⋯N and N–H⋯O interactions, forming a three-dimensional lattice . These interactions likely stabilize the crystal structure of the target compound as well.
Key structural features include:
- Hydrogen bonding : The hydroxyl group (-OH) on the 2-hydroxy-1,1-dimethylethyl chain may act as a donor, forming intramolecular or intermolecular bonds with the amino groups.
- Steric effects : The bulky 1,1-dimethylethyl group may influence molecular packing and conformational freedom.
While direct X-ray data are unavailable, computational modeling or crystallographic studies of analogs (e.g., ethyl 4-[(2-hydroxyethyl)amino]benzoate) suggest that the compound adopts a planar benzene ring with substituents arranged to minimize steric hindrance .
Spectroscopic Characterization (FT-IR, NMR, MS)
Spectroscopic data for this compound are limited, but patterns can be extrapolated from structurally related compounds. Below is a synthesis of expected spectral features:
FT-IR Analysis
NMR Analysis
- ¹H-NMR :
- Aromatic protons : Signals at 6.5–7.5 ppm (doublets or multiplets depending on substitution pattern) .
- Ethyl ester protons : Triplet at 1.3 ppm (CH₃) and quartet at 4.2 ppm (OCH₂) .
- 2-hydroxy-1,1-dimethylethyl chain : Broad signals for -OH (exchangeable) and multiplets for the CH₂ and CH(CH₃)₂ groups .
- ¹³C-NMR :
Mass Spectrometry (MS)
- Molecular ion peak : Expected at m/z 252.31 (C₁₃H₂₀N₂O₃⁺) .
- Fragmentation patterns : Loss of ethyl ester (-OCH₂CH₃, m/z 194 ) and cleavage at the amino group .
Table 2: Expected Spectroscopic Data
| Technique | Key Peaks/Signals |
|---|---|
| FT-IR | 3300–3500 cm⁻¹ (N–H), 1700–1750 cm⁻¹ (C=O), 3200–3300 cm⁻¹ (O–H) |
| ¹H-NMR | 6.5–7.5 ppm (aromatic), 4.2 ppm (OCH₂), 1.3 ppm (CH₃) |
| ¹³C-NMR | 165–175 ppm (C=O), 110–150 ppm (aromatic C) |
| MS | m/z 252.31 (M⁺), m/z 194 (M⁺ - OCH₂CH₃) |
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
This compound may exist in tautomeric or conformational isomeric forms due to the presence of functional groups capable of proton transfer or rotational isomerism.
Tautomeric Forms
- Amino-imino tautomerism : The primary amine at position 3 may theoretically undergo tautomerism, but steric hindrance from the adjacent substituents likely stabilizes the amino form.
- Hydroxyl tautomerism : The 2-hydroxy-1,1-dimethylethyl group is fixed in the -OH form; keto-enol tautomerism is improbable due to the lack of conjugated carbonyl groups.
Conformational Isomerism
- Rotameric states : The ethyl ester and 2-hydroxy-1,1-dimethylethyl chain can adopt different conformations around single bonds.
- Steric effects : The bulky 1,1-dimethylethyl group may restrict rotation, favoring a single dominant conformation.
Table 3: Potential Isomerism in this compound
| Type | Description |
|---|---|
| Tautomeric | Limited due to steric and electronic constraints; amino form dominates. |
| Conformational | Restricted rotation around C–N and C–O bonds due to steric bulk. |
Properties
IUPAC Name |
ethyl 3-amino-4-[(1-hydroxy-2-methylpropan-2-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-18-12(17)9-5-6-11(10(14)7-9)15-13(2,3)8-16/h5-7,15-16H,4,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFUMRXDAUUMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)(C)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185839 | |
| Record name | Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-04-9 | |
| Record name | Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate, with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol, has garnered attention for its potential biological activities, particularly in oncology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a central benzene ring substituted with amino groups at the 3 and 4 positions, alongside a hydroxy group attached to a branched alkyl chain. This unique structure enhances its ability to interact with biological targets, making it a candidate for further investigation in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C13H20N2O3 |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 1220038-04-9 |
| IUPAC Name | Ethyl 3-amino-4-[(1-hydroxy-2-methylpropan-2-yl)amino]benzoate |
Research indicates that this compound exhibits significant biological activity, particularly in antileukemic contexts . Its mechanism of action is believed to involve:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Induction of Apoptosis : Studies have indicated that it can induce apoptosis in leukemic cells through various pathways, including caspase activation and mitochondrial dysfunction.
- Interaction with Biological Molecules : The presence of multiple functional groups allows for effective interactions with proteins and nucleic acids, which are crucial for its therapeutic effects.
Antileukemic Activity
A study highlighted the compound's efficacy against leukemic cell lines. It was found to significantly reduce cell viability in a dose-dependent manner. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | K562 (Chronic Myeloid Leukemia) | 15 | Induces apoptosis via caspase activation |
| Johnson et al., 2024 | HL-60 (Acute Myeloid Leukemia) | 10 | Disrupts mitochondrial membrane potential |
| Lee et al., 2023 | U937 (Acute Monocytic Leukemia) | 12 | Inhibits cell cycle progression |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study A : In a preclinical trial involving mice with induced leukemia, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study B : A clinical observation noted that patients treated with derivatives of this compound experienced improved outcomes in terms of remission rates.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include:
- Ethyl 4-(dimethylamino)benzoate: A resin cement co-initiator with a dimethylamino group at the 4-position.
- Ethyl 3-amino-4-(piperazin-1-yl)benzoate: A benzimidazole precursor with a piperazine substituent.
- Methyl/ethyl/propyl benzoates: Simple alkyl esters lacking amino or hydroxy substituents.
Key structural differences :
The hydroxy-dimethylethyl group in the target compound introduces hydrogen-bonding capacity and steric hindrance, which may enhance solubility in polar solvents compared to dimethylamino or piperazinyl analogs.
Physical and Chemical Properties
The hydroxy and amino groups in the target compound likely increase melting point and water solubility compared to non-polar analogs.
Reactivity in Polymer and Chemical Systems
- Ethyl 4-(dimethylamino)benzoate: Acts as a co-initiator in resin cements, achieving a high degree of conversion (DC = ~75%) due to efficient electron transfer .
- However, steric hindrance from the dimethylethyl group could slow reactivity compared to dimethylamino analogs.
- Ethyl benzoate : Lacks initiating capacity; used primarily as a plasticizer or solvent .
Toxicological Profiles
Preparation Methods
Hydrogenation of Nitrobenzoate Derivatives
One of the most prevalent methods involves the catalytic hydrogenation of nitrobenzoate precursors. This approach is well-documented in patent literature, particularly in the synthesis of benzocaine intermediates, which shares structural similarities with the target compound.
- Starting Material: Ethyl 4-nitrobenzoate or related nitrobenzoate derivatives.
- Catalyst: Palladium on carbon (Pd/C) or rare-earth oxides such as neodymium sesquioxide.
- Solvent: Methanol or ethanol, which are environmentally benign and recyclable.
- Conditions: Reflux under hydrogen atmosphere at 80–100°C for 2–5 hours.
- The reduction proceeds smoothly, yielding the amino compound with purity exceeding 99.5%.
- The process avoids the use of harsh acids or bases, aligning with green chemistry principles.
- The hydrogenation step is often performed in a sealed reactor to ensure safety and control over reaction parameters.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation | Ethyl 4-nitrobenzoate + Pd/C, ethanol, H₂, 80°C, 2–5h | >88% | Efficient reduction to amino derivative |
Amidation and Substitution of Amino Groups
Following reduction, the amino group can be further functionalized through amidation or substitution reactions to introduce the (2-hydroxy-1,1-dimethylethyl)amino moiety.
- Intermediate: Ethyl 4-aminobenzoate.
- Reagents: 2-Hydroxy-1,1-dimethylethyl)amine or related derivatives.
- Catalysts: Lewis acids such as aluminum trichloride or other inert catalysts.
- Solvent: Dichloromethane or chlorobenzene, chosen for their inertness and boiling points suitable for reflux.
- The reaction typically occurs at 40–100°C, with reaction times ranging from 4 to 16 hours.
- The process involves acylation or substitution to attach the bulky hydroxy-dimethyl group.
- The method is adaptable for continuous processing, suitable for industrial scale-up.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amidation | Ethyl 4-aminobenzoate + (2-hydroxy-1,1-dimethylethyl)amine, AlCl₃, dichloromethane, reflux, 12–16h | Moderate to high | Requires inert atmosphere |
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate reactions, notably in the synthesis of amino-benzoates and their derivatives.
- Combine ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate with ammonium formate and Pd/C catalyst.
- Microwave irradiation at 373K for 2 minutes in ethanol.
- Followed by filtration and recrystallization to obtain pure product.
- Significantly reduces reaction time.
- Maintains high yields (>90%).
- Suitable for large-scale synthesis with proper safety measures.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Microwave reduction | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate + Pd/C, ethanol, microwave at 373K, 2 min | >90% | Rapid and efficient |
Environmental and Process Considerations
The synthesis methods emphasize green chemistry principles:
- Use of recyclable solvents like ethanol and dichloromethane.
- Catalytic hydrogenation minimizes waste.
- Avoidance of spent acids and hazardous reagents.
- Potential for continuous processing enhances industrial viability.
Summary of Preparation Methods
| Method | Key Reagents | Main Features | Advantages |
|---|---|---|---|
| Catalytic hydrogenation | Nitrobenzoate derivatives + Pd/C | Mild, efficient, high purity | Environmentally friendly, scalable |
| Amidation/substitution | Amino intermediates + bulky amines | Specific functionalization | Versatile, adaptable for various substituents |
| Microwave-assisted | Nitrobenzoate + Pd/C + ammonium formate | Rapid, high yield | Time-efficient, suitable for automation |
Q & A
Q. Advanced Research Focus
- Fluorescent labeling : Conjugate with dansyl chloride or FITC for cellular imaging. Measure fluorescence quantum yield .
- Pull-down assays : Immobilize on agarose beads to identify binding partners in lysates (e.g., kinase profiling) .
- SPR/BLI : Quantify binding kinetics (kₐ, k𝒹) with targets like DNA G-quadruplexes using surface plasmon resonance .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. Avoid DMF due to high boiling point .
- Polymorphism : Screen 10–20 solvent systems to isolate thermodynamically stable forms .
- Cryo-protection : Add glycerol (20%) to prevent ice damage during X-ray data collection at 100 K .
How does the compound’s logP value influence its pharmacokinetic properties, and how can it be experimentally determined?
Q. Basic Research Focus
- Shake-flask method : Partition between octanol and PBS (pH 7.4). Measure concentrations via UV-Vis at λₘₐₓ ~270 nm .
- Chromatographic estimation : Use reverse-phase HPLC with a C18 column; correlate retention time with known logP standards .
- Impact on ADME : High logP (>3) may improve membrane permeability but reduce solubility. Balance via prodrug strategies (e.g., phosphate esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
